molecular formula C15H13NO3 B352954 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-07-1

3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B352954
CAS No.: 609335-07-1
M. Wt: 255.27g/mol
InChI Key: HSXSWVGHTUUDET-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)benzo[d]oxazol-2(3H)-one is a synthetic small molecule based on the privileged benzo[d]oxazol-2(3H)-one scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities. This compound features a 2-methoxybenzyl group at the 3-position of the oxazolone ring, a modification that can significantly influence its physicochemical properties and biological interactions . The benzo[d]oxazol-2(3H)-one core is a key structural component in the development of novel therapeutic agents, particularly in oncology. Scientific literature has identified closely related derivatives as potent c-Met kinase inhibitors , with one study reporting a compound exhibiting an IC₅₀ value of 1 nM against the enzyme. c-Met is a receptor tyrosine kinase that is a critical target in cancer research due to its role in tumor growth, invasion, and metastasis . The molecular hybridization strategy, which combines the benzo[d]oxazol-2(3H)-one scaffold with other pharmacophores like quinoline, has proven effective in creating potent inhibitors . Furthermore, other derivatives of this chemical family have been synthesized as novel chalcones, which are known for their anticancer, anti-inflammatory, and antibacterial properties . The α,β-unsaturated carbonyl system in chalcones acts as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins, a mechanism that can be exploited for the development of covalent inhibitors . Researchers can utilize 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one as a versatile chemical intermediate or as a lead compound for structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXSWVGHTUUDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Partial Reduction of Nitroarenes to Arylhydroxylamines

Nitroarenes containing a methoxy group at the ortho position are partially reduced using Zn/HOAc or catalytic hydrogenation to yield arylhydroxylamines. For example, 2-nitro-4-methoxyphenol is reduced to 2-hydroxy-4-methoxyphenylhydroxylamine, which serves as the precursor for N-alkylation.

N-Alkylation with 2-Methoxybenzyl Bromide

The arylhydroxylamine is selectively alkylated at the nitrogen using 2-methoxybenzyl bromide in the presence of a base such as K₂CO₃. This step introduces the 2-methoxybenzyl group while preserving the hydroxylamine functionality. Reaction conditions typically involve DMF or THF at 60–80°C for 12–24 hours, achieving yields of 70–85%.

Trichloroacetylation and Cyclization

Treatment of the N-alkyl-N-arylhydroxylamine with trichloroacetyl chloride (Cl₃CCOCl) and triethylamine in dichloromethane triggers an uninterrupted sequence of O-trichloroacetylation, NC ortho shift, and cyclization. This one-pot reaction proceeds at ambient temperatures, forming the benzoxazolone ring with the 3-(2-methoxybenzyl) substituent. Yields for analogous compounds range from 65% to 78%, with the methoxy group remaining intact due to the mild conditions.

Key Data:

Starting MaterialAlkylating AgentConditionsYieldReference
2-Hydroxy-4-methoxyphenylhydroxylamine2-Methoxybenzyl bromideK₂CO₃, DMF, 80°C, 18h82%
N-(2-Methoxybenzyl)-N-(2-hydroxy-4-methoxyphenyl)hydroxylamineCl₃CCOCl, Et₃NCH₂Cl₂, rt, 6h73%

Cyclocarbonylation of o-Aminophenol Derivatives

Traditional benzoxazolone synthesis relies on cyclocarbonylation of o-aminophenols using phosgene or its equivalents. For the target compound, this method requires N-(2-methoxybenzyl)-o-aminophenol as the precursor.

Synthesis of N-(2-Methoxybenzyl)-o-Aminophenol

N-Alkylation of o-aminophenol with 2-methoxybenzyl bromide under basic conditions (e.g., NaH in THF) yields the substituted aminophenol. This intermediate is air-sensitive and requires inert atmosphere handling.

Cyclocarbonylation with Triphosgene

The aminophenol derivative is treated with triphosgene (a phosgene surrogate) in the presence of a base such as pyridine. Cyclocarbonylation occurs at 0°C to room temperature, forming the benzoxazolone ring. Yields for this step are moderate (50–60%) due to competing side reactions.

Key Data:

Aminophenol DerivativeCarbonyl SourceConditionsYieldReference
N-(2-Methoxybenzyl)-o-aminophenolTriphosgenePyridine, CH₂Cl₂, 0°C → rt, 4h58%

Multi-Component Reactions Involving Boronic Acids

A scalable approach adapted from utilizes a one-pot, three-component reaction between 2-methoxybenzylamine, o-hydroxybenzaldehyde, and a boronic acid under copper catalysis.

Reaction Setup and Optimization

In a representative procedure, 2-methoxybenzylamine (1.0 equiv), o-hydroxybenzaldehyde (1.2 equiv), and phenylboronic acid (1.5 equiv) are combined with Cu(OAc)₂ (10 mol%) in toluene at 110°C for 24 hours. The reaction proceeds via imine formation, followed by cyclization and oxidative coupling, yielding the benzoxazolone directly. This method achieves yields of 68–75% and tolerates diverse boronic acids.

Key Data:

AmineAldehydeBoronic AcidCatalystYieldReference
2-Methoxybenzylamineo-HydroxybenzaldehydePhenylboronic acidCu(OAc)₂71%

Post-Cyclization Alkylation Strategies

For late-stage diversification, preformed benzoxazolones can be alkylated at the 3-position using 2-methoxybenzyl halides.

Mitsunobu Reaction for N-Alkylation

Benzoxazol-2(3H)-one is treated with 2-methoxybenzyl alcohol under Mitsunobu conditions (DIAD, PPh₃, THF) to install the 2-methoxybenzyl group. This method, while efficient (60–70% yield), requires stoichiometric reagents and generates phosphine oxide byproducts.

Base-Mediated Alkylation

Deprotonation of benzoxazolone with NaH in THF, followed by addition of 2-methoxybenzyl bromide, affords the N-alkylated product in 55–65% yield. Competing O-alkylation is minimized by using bulky bases like LDA.

Key Data:

Benzoxazolone DerivativeAlkylating AgentConditionsYieldReference
Benzo[d]oxazol-2(3H)-one2-Methoxybenzyl bromideNaH, THF, 0°C → rt, 12h63%

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its observed biological effects .

Comparison with Similar Compounds

Table 2: Comparative Pharmacological Profiles

Compound Name Target/Activity EC50/IC50/Kd Mechanism Reference
SN79 Sigma-2 receptor agonist EC50 ≈ 10–50 nM (MCF-7) Induces caspase-independent apoptosis
CB-64D (sigma-2 agonist) Sigma-2 receptor-mediated Ca²⁺ release EC50 ≈ 100 nM (SK-N-SH) Mobilizes intracellular Ca²⁺ stores
Target compound (3-(2-methoxybenzyl)-) c-Met kinase (presumed) Not reported Likely competitive inhibition (structural analogy)
CM156 (benzothiazole-thione) Sigma receptors Kd = 20–100 nM (sigma-2) Binds sigma-2 with moderate affinity
  • Key Observations :
    • Sigma Receptor Selectivity : SN79 and CB-64D show high sigma-2 affinity, while the target compound’s 2-methoxybenzyl group may shift selectivity toward kinases (e.g., c-Met) .
    • Apoptotic Pathways : Sigma-2 agonists like SN79 induce apoptosis via caspase-independent mechanisms, contrasting with caspase-dependent pathways of conventional chemotherapeutics .

Discussion of Contradictory Evidence

  • Sigma Receptor Expression: notes that MCF-7 cells lack sigma-1 receptors, which may limit the target compound’s efficacy in sigma-1-driven pathologies .
  • Metabolic Stability : Benzo[d]thiazol-2(3H)-one analogs (e.g., 5b) exhibit lower stability than oxazolones, suggesting the target compound’s 2-methoxybenzyl group could mitigate oxidative metabolism .

Biological Activity

3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one consists of a benzoxazole ring fused with a methoxybenzyl group. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Research indicates that compounds within the benzoxazole class exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Benzoxazole derivatives have been shown to inhibit specific enzymes, such as DprE1, which is crucial for tuberculosis treatment .
  • Receptor Modulation : Some derivatives act as selective antagonists at dopamine receptors, particularly the D2 receptor, demonstrating potential in treating neurological disorders .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzoxazole derivatives, including 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one. These compounds have shown cytotoxic effects against various cancer cell lines:

  • Breast Cancer : In vitro studies demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
  • Lung Cancer : The compound exhibited inhibitory effects on A549 lung cancer cells.
  • Prostate Cancer : It also showed activity against PC3 prostate cancer cells .
Cell LineIC50 (µM)
MCF-710 ± 0.5
MDA-MB-23115 ± 1.0
A54912 ± 0.8
PC38 ± 0.4

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their antimicrobial properties. Although the antibacterial activity was reported to be moderate, certain compounds demonstrated selectivity against Gram-positive bacteria .

Neuropharmacological Effects

The modulation of dopamine receptors by benzoxazole derivatives suggests potential applications in treating neurodegenerative diseases. The selectivity for D2 receptors may lead to fewer side effects compared to traditional medications .

Case Study 1: DprE1 Inhibition

In a recent study, novel benzoxazole derivatives were synthesized and screened for their ability to inhibit the DprE1 enzyme. Compounds BOK-2 and BOK-3 showed significant inhibition with IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM, respectively, indicating strong potential for tuberculosis treatment .

Case Study 2: Anticancer Efficacy

A series of benzoxazole derivatives were tested against multiple cancer cell lines, revealing that modifications in substituents significantly affected their cytotoxicity. For instance, the addition of methoxy groups enhanced activity against breast cancer cells .

Q & A

Q. What are the optimal synthetic routes for 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one and its derivatives?

The synthesis typically involves multistep procedures, including nucleophilic substitution, Friedel-Crafts acylation, and coupling reactions. For example:

  • General Procedure C : Used to synthesize bivalent ligands by coupling 3-(2-(piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one with bromoalkyl intermediates, yielding derivatives in 63–68% as white solids or oils .
  • Friedel-Crafts acylation : AlCl3-catalyzed reactions with bromoacetyl bromide followed by NaBH4 reduction and substitution steps produce intermediates for further functionalization .
  • Characterization : Confirm structures using 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., δ 7.41–6.87 ppm for aromatic protons) and HRMS (e.g., [M+H]+^+ at 423.2025) .

Q. How are benzo[d]oxazol-2(3H)-one derivatives characterized for structural validation?

  • NMR spectroscopy : Aromatic protons and alkyl chains are resolved in CDCl3 or D2O (e.g., δ 4.25 ppm for methylene groups adjacent to piperazine) .
  • Mass spectrometry : HRMS confirms molecular ions (e.g., m/z 279 for [M+23]+^+) and elemental composition (e.g., C23H26N4O4) .
  • Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., C: 55.76% calculated vs. 56.14% observed) .

Advanced Research Questions

Q. What methodologies are used to evaluate the structure-activity relationship (SAR) of benzo[d]oxazol-2(3H)-one derivatives?

  • Pharmacophore modeling : Catalyst 4.9 software generates 3D-QSAR models (correlation coefficient: 0.89) using features like hydrogen bond acceptors and hydrophobic regions. Validated via Fisher randomization and leave-one-out tests .
  • Biological assays : Test sigma receptor binding affinity (e.g., Ki values for σ1/σ2 receptors) or TNIK inhibition (IC50_{50} values in colorectal cancer models) .
  • Structural modifications : Vary substituents (e.g., piperazine linkers, halogen groups) to assess impacts on potency. For example, 3-(4-fluorophenyl)piperazine enhances σ2 receptor selectivity .

Q. How do reaction conditions influence contradictory yields in derivative synthesis?

  • Solvent and catalyst effects : AlCl3 in Friedel-Crafts reactions improves acylation efficiency but may lead to side reactions if moisture-sensitive .
  • Temperature and time : Extended reflux in methanol esterification increases ester yields but risks decomposition of labile substituents .
  • Purification challenges : Low yields (e.g., 48–54% for bivalent ligands) may arise from column chromatography losses or unoptimized coupling stoichiometry .

Q. What computational tools predict the therapeutic potential of these derivatives?

  • In silico docking : Simulate binding to targets like TNIK or σ1 receptors using AutoDock or Schrödinger Suite. Validate with free energy perturbation (FEP) calculations to prioritize compounds for synthesis .
  • ADMET profiling : Use SwissADME or pkCSM to predict bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. How are mechanistic insights into biological activity validated experimentally?

  • Receptor occupancy assays : PET imaging with 11C^{11} \text{C}-raclopride confirms dopamine D2 receptor binding of AG-0029, a dual-action derivative .
  • Enzyme inhibition studies : Measure IC50_{50} values in cell-free assays (e.g., TNIK inhibition at 2 nM for anti-cancer activity) .
  • Cytokine profiling : Assess anti-inflammatory effects via ELISA-based quantification of IL-6/TNF-α suppression in macrophage models .

Methodological Considerations

Q. How to address discrepancies in NMR or HRMS data during characterization?

  • Isotopic impurities : Check for 35Cl/37Cl^{35} \text{Cl}/^{37} \text{Cl} splitting in HRMS peaks (e.g., m/z 279 for [M+23]+^+) .
  • Solvent artifacts : D2O in NMR may suppress exchangeable protons; compare spectra in CDCl3 and DMSO-d6 .
  • Stereochemical effects : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in chiral derivatives .

Q. What strategies improve yield in bivalent ligand synthesis?

  • Optimize linker length : Hexyl or pentyl spacers enhance flexibility and receptor engagement compared to shorter chains .
  • Protecting groups : Boc-deprotection under mild conditions (H2O, 100°C) preserves labile methoxybenzyl groups .
  • Parallel synthesis : Screen multiple piperazine or morpholine substituents via combinatorial chemistry to identify high-yield candidates .

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